Tetrahydropyridine

Overview

Description

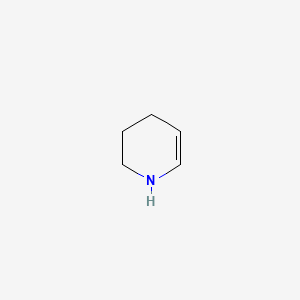

Tetrahydropyridine is a heterocyclic compound with the chemical formula C5H9N. It exists in three isomeric forms, which differ by the location of the double bond within the ring structure. These isomers are 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . This compound is primarily of theoretical interest, as the parent compounds are not widely found in nature. many substituted derivatives of this compound are known and have significant applications in various fields .

Synthetic Routes and Reaction Conditions:

Partial Reduction of Pyridinium Salts: One common method involves the partial reduction of pyridinium salts to yield N-alkyltetrahydropyridines.

Ireland-Claisen Rearrangement: This method involves a modified Ireland-Claisen rearrangement, leading to tetrahydropyridines via a silyl ketene acetal intermediate.

Ring-Closing Olefin Metathesis: This technique has also been employed to establish the this compound ring system.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, this compound derivatives can be synthesized using catalytic hydrogenation of pyridine derivatives under specific conditions.

Multicomponent Reactions: One-pot multicomponent reactions involving various catalysts such as p-toluene sulfonic acid monohydrate, ruthenium chloride, and others have been used to synthesize this compound derivatives.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of pyridine derivatives.

Substitution: Nucleophilic substitution reactions can be performed on this compound derivatives to introduce different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products:

Pyridine Derivatives: Oxidation of this compound typically yields pyridine derivatives.

Substituted Tetrahydropyridines: Substitution reactions result in various substituted this compound compounds.

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Agents

Tetrahydropyridine derivatives have been extensively studied for their neuroprotective properties. Research indicates that certain this compound compounds can act as monoamine oxidase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. For instance, novel this compound derivatives have shown promise in protecting dopaminergic neurons from neurotoxicity induced by MPTP in various animal models .

2. Anticancer and Anti-inflammatory Agents

Tetrahydropyridines have been identified as potential anticancer and anti-inflammatory agents. Structure-activity relationship (SAR) studies reveal that modifications to the this compound ring can enhance biological activity against cancer cell lines. Specific derivatives exhibit selective inhibition of cancer cell proliferation and demonstrate anti-inflammatory effects through modulation of inflammatory pathways .

3. Dopamine Receptor Agonists

Some this compound compounds, such as Droperidol, function as dopamine receptor agonists and are utilized in clinical settings for sedation and management of psychiatric conditions. These compounds have been shown to possess a range of pharmacological activities including antiemetic effects and migraine relief .

Neurotoxicology Applications

1. Parkinson's Disease Research

MPTP is a well-established neurotoxin used to create animal models of Parkinson's disease. Its administration leads to selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology observed in human patients with Parkinson's disease. This model has been instrumental in understanding the mechanisms underlying dopaminergic neurodegeneration and testing potential therapeutic interventions .

2. Mechanistic Studies

Studies utilizing MPTP have provided insights into the biochemical pathways involved in neuronal death. For example, research has demonstrated that MPTP induces mitochondrial dysfunction and oxidative stress within dopaminergic neurons, contributing to cell death . These findings are crucial for developing strategies aimed at mitigating neurotoxicity.

Case Studies

Mechanism of Action

The mechanism of action of tetrahydropyridine derivatives varies depending on their specific structure and target:

Comparison with Similar Compounds

Tetrahydropyridine is similar to other nitrogen-containing heterocycles such as pyridine, dihydropyridine, and piperidine:

Pyridine: Pyridine is a six-membered aromatic ring with one nitrogen atom.

Dihydropyridine: Dihydropyridine is a partially saturated derivative of pyridine with two hydrogen atoms added.

Piperidine: Piperidine is a fully saturated six-membered ring with one nitrogen atom.

Uniqueness of this compound:

Isomerism: this compound exists in three isomeric forms, which is unique compared to the other similar compounds.

Biological Activity: The specific biological activities of this compound derivatives, such as their neurotoxic and enzyme inhibitory properties, distinguish them from other nitrogen-containing heterocycles.

Biological Activity

Tetrahydropyridine (THP) is a bicyclic organic compound that has garnered significant interest in pharmacology due to its diverse biological activities. This article explores the biological activity of THP, focusing on its derivatives, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is characterized by a saturated six-membered ring containing five carbon atoms and one nitrogen atom. Its derivatives have been synthesized and studied extensively for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

1. Anti-inflammatory Properties

THP derivatives have shown promising anti-inflammatory effects. For instance, certain N- and alpha-position substituted this compound derivatives demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in vitro and in vivo. Notably, compound 3o exhibited an IC50 value of 0.44 µM against lipopolysaccharide (LPS)-induced TNF-α production in human whole blood, while compound 3i showed an ID50 of 1.42 mg/kg in mice .

Table 1: Anti-inflammatory Activity of THP Derivatives

| Compound | IC50 (µM) | ID50 (mg/kg) | Activity |

|---|---|---|---|

| 3o | 0.44 | - | In vitro inhibition of TNF-α |

| 3i | - | 1.42 | In vivo inhibition of TNF-α |

2. Neuroprotective Effects

The neurotoxicity associated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is well-documented as it induces parkinsonism in humans and animal models. MPTP exposure leads to selective degeneration of dopaminergic neurons in the substantia nigra, mimicking Parkinson's disease symptoms . Research indicates that THP derivatives may counteract these neurotoxic effects through various mechanisms:

- Cox-2 Modulation : Studies have shown that MPTP treatment increases cyclooxygenase-2 (Cox-2) expression in surviving dopaminergic neurons, suggesting a role for inflammatory pathways in neurodegeneration .

- Neuroprotective Agents : Some THP derivatives have been identified as potential neuroprotective agents by inhibiting oxidative stress and inflammatory responses in neuronal cells .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of THP derivatives. For example, compounds synthesized through multicomponent reactions exhibited significant cytotoxicity against various cancer cell lines:

- Table 2: Anticancer Activity of THP Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 49 | SK-N-SH | 11 ± 1.3 |

| 50 | SK-N-SH | 22 ± 1.3 |

| 51 | A549 | 58 ± 4.1 |

These compounds demonstrated selective cytotoxicity, indicating their potential for further development as cancer therapeutics .

The biological activity of THP derivatives can be attributed to several mechanisms:

- Receptor Agonism : Some THP compounds act as agonists at serotonin receptors (e.g., 5-HT2C), which may contribute to their therapeutic effects in conditions like obesity and depression .

- Enzyme Inhibition : Certain derivatives have been found to inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms .

Case Studies

A notable case involved a patient with MPTP-induced parkinsonism who underwent deep brain stimulation (DBS). This case illustrated the translational potential of using MPTP as a model for studying Parkinson's disease therapies and highlighted the importance of THP-related compounds in developing neuroprotective strategies .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended to confirm the structural identity of tetrahydropyridine derivatives?

- Methodological Answer : To confirm the identity of this compound derivatives, use a combination of nuclear magnetic resonance (NMR) for proton/carbon environments, infrared (IR) spectroscopy for functional group identification, and single-crystal X-ray diffraction (XRD) for unambiguous structural determination. Cross-validate results with computational methods like density functional theory (DFT) to compare experimental and theoretical bond lengths/angles. For example, Hirshfeld surface analysis can quantify intermolecular interactions in crystals .

Q. How should researchers design synthesis protocols for novel this compound analogs?

- Methodological Answer : Follow stepwise protocols:

- Step 1 : Reference established synthetic routes for this compound scaffolds (e.g., MPTP analogs via cyclization or reductive amination) .

- Step 2 : Optimize reaction conditions (solvent, catalyst, temperature) using design-of-experiments (DoE) approaches.

- Step 3 : Characterize intermediates and final products using HPLC, mass spectrometry, and elemental analysis to ensure purity (>95%) .

Advanced Research Questions

Q. How can discrepancies in monoamine oxidase (MAO) substrate specificity for this compound analogs be resolved?

- Methodological Answer : Address contradictions by:

- Conducting in vitro MAO-A/B inhibition assays with selective inhibitors (clorgyline for MAO-A, pargyline for MAO-B).

- Measuring enzyme kinetics (Km, Vmax) to compare substrate affinity. For instance, 2'Et-MPTP shows higher MAO-A affinity than MPTP, correlating with increased neurotoxicity in PC12 cells .

- Validating findings using molecular docking studies to predict binding interactions with MAO isoforms .

Q. What experimental strategies resolve conflicting neurotoxicity data in MPTP-induced Parkinson’s disease models?

- Methodological Answer :

- Species-Specific Metabolism : Use non-human primates or mice with humanized cytochrome P450 enzymes, as MPTP toxicity varies across species due to metabolic differences .

- Dose-Response Validation : Standardize MPTP dosing regimens (e.g., acute vs. chronic) and confirm pyridinium metabolite levels via LC-MS .

Q. How are occupational exposure limits (OELs) derived for this compound derivatives lacking toxicological data?

- Methodological Answer : Apply surrogate-based risk assessment:

| Surrogate Compound | OEL (ppm) | Rationale |

|---|---|---|

| Piperidine | 1.0 | Structural similarity; AIHA WEEL with UF=10 |

| Pyridine | 1.0 | ACGIH TLV for irritation/CNS effects |

- Use uncertainty factors (UF=10) for interspecies extrapolation and data scarcity .

Q. When should in vivo vs. in vitro models be selected for this compound neurotoxicity studies?

- Methodological Answer :

- In Vitro : Use PC12 cells or SH-SY5Y neurons for mechanistic studies (e.g., MAO-dependent metabolite toxicity) .

- In Vivo : Employ MPTP-treated mice for behavioral and histopathological endpoints (e.g., dopaminergic neuron loss in substantia nigra) .

Q. How can computational methods enhance the design of this compound-based MAO inhibitors?

- Methodological Answer : Perform molecular dynamics simulations to predict binding stability and quantitative structure-activity relationship (QSAR) modeling to optimize substituent groups. For example, 4-aryloxy substitutions improve MAO-B selectivity .

Q. Data Interpretation & Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer :

- Documentation : Adhere to Beilstein Journal guidelines: report reaction yields, spectral data (NMR peaks, IR bands), and XRD crystallographic parameters (CCDC deposition numbers) .

- Purity Criteria : Use HPLC with UV detection (λ=254 nm) and confirm <0.5% impurities via spiking with reference standards .

Q. How should researchers address instability of this compound intermediates during synthesis?

- Methodological Answer :

- In Situ Generation : Prepare reactive intermediates (e.g., dihydropyridinium species) immediately before use.

- Storage : Use inert atmospheres (N2/Ar) and low temperatures (-20°C) for labile compounds .

Q. What statistical approaches validate contradictory findings in MAO inhibition studies?

Preparation Methods

Radical-Mediated Cyclization Approaches

Radical-based methodologies have emerged as powerful tools for constructing tetrahydropyridine scaffolds. A notable example involves the catalyst-free reaction of 1,6-enynes with sulfur dioxide and aryldiazonium tetrafluoroborates to yield sulfonated tetrahydropyridines . This three-component reaction proceeds under mild conditions (dichloroethane, 40°C) without requiring metal catalysts or additives. The mechanism involves in situ generation of sulfonyl radicals via the interaction of aryldiazonium salts with DABCO·(SO₂)₂, initiating a cascade cyclization process . Terminal alkynes in this system favor the formation of sulfonated pyrrolidines, while internal alkynes predominantly yield tetrahydropyridines with yields ranging from 52% to 78% .

Key advantages of this method include:

-

Functional group tolerance : Electron-deficient and electron-rich aryl groups are compatible.

-

Scalability : Demonstrated for gram-scale synthesis without yield deterioration.

-

Regioselectivity : Controlled by the steric and electronic properties of the enyne substrate.

Thermal Deamination of Diamines

Industrial-scale production of this compound often relies on thermal methods, as exemplified by the pyrolysis of pentanediamine. A Chinese patent (CN104098508A) details the conversion of pentanediamine to 2,3,4,5-tetrahydropyridine through heating at 180–220°C for 12–16 hours . This solvent-free approach achieves conversions up to 92% and permits downstream derivatization:

-

Oxidation : Treatment with concentrated H₂SO₄ at 90°C followed by alkaline workup yields pyridine (30% isolated yield) .

-

Reduction : Hydrogenation of the this compound intermediate produces piperidine derivatives.

While economically viable, this method faces limitations:

-

Energy intensity : High temperatures necessitate specialized equipment.

-

Byproduct formation : Non-catalytic conditions lead to oligomerization side products.

Organocatalytic Multicomponent Reactions

Recent advances in organocatalysis have enabled the one-pot synthesis of highly functionalized tetrahydropyridines. Diethanolammonium hydrogensulfate (DHS) and glycolic acid (GA) serve as efficient promoters for the reaction between aldehydes, amines, and C–H acidic compounds . The GA-promoted protocol is particularly noteworthy, completing reactions within 1 hour at room temperature with 85–95% yields and >95% diastereoselectivity .

Table 1: Comparison of DHS vs. GA Catalyzed Syntheses

| Parameter | DHS System | GA System |

|---|---|---|

| Reaction Time | 2–4 hours | 0.5–1 hour |

| Temperature | 60°C | 25°C |

| Diastereoselectivity | 80–90% de | >95% de |

| Catalyst Loading | 10 mol% | 15 mol% |

| Substrate Scope | Aromatic aldehydes | Aliphatic/Aromatic aldehydes |

This method’s green credentials—avoiding toxic metals and enabling catalyst reuse—position it as a sustainable alternative to traditional approaches .

Transition Metal-Catalyzed C–H Functionalization

Rhodium(I)-catalyzed C–H activation has revolutionized the synthesis of tetrahydropyridines, particularly for pharmaceutical intermediates. A cascade reaction involving alkyne insertion, electrocyclization, and reduction produces 1,2,3,6-tetrahydropyridines with exceptional diastereoselectivity (>95% de) . The air-stable precatalyst [RhCl(cod)]₂ operates at 0.5–1 mol% loading, enabling bench-top synthesis under inert conditions.

Key Features:

-

Substrate Diversity : Compatible with TMS-alkynes, heteroaryl groups, and bicyclic systems .

-

Scalability : Demonstrated for 100 mmol-scale production with 78–92% yields .

-

Post-Functionalization : Iminium intermediates allow nucleophilic additions for piperidine diversification.

Acid-Mediated Multicomponent Assemblies

The stereoselective synthesis of 1,4,5,6-tetrahydropyridines via acid-catalyzed multicomponent reactions (MCRs) offers rapid access to structurally complex derivatives. A representative protocol combines aldehydes, cyanoacetates, and ammonium acetate in methanol under reflux, with acetic acid modulating reaction kinetics .

Table 2: Effect of Acetic Acid Equivalents on Product Distribution

| AcOH (equiv) | Reaction Time (h) | Product Ratio (7:4t) | Total Yield (%) |

|---|---|---|---|

| 0 | 2 | – | – |

| 2 | 2 | 1:0 | 90 |

| 10 | 2 | 1:1 | 90 |

| 50 | 2 | 0:1 | 92 |

This method’s versatility stems from the tunable acid concentration, which controls the thermodynamic vs. kinetic product formation .

Properties

IUPAC Name |

1,2,3,4-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWICNJIUPRZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436364 | |

| Record name | Tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-65-7 | |

| Record name | 1,2,3,4-Tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.